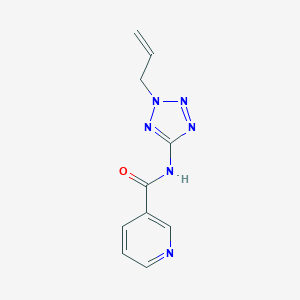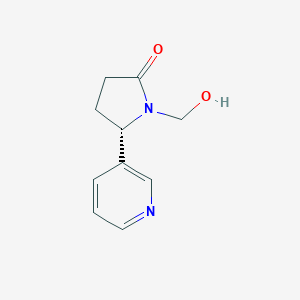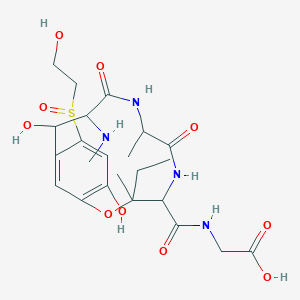![molecular formula C17H17BrFN3O B235317 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B235317.png)
5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide, also known as BFPN, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, biology, and chemistry.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and inflammation. This compound has been shown to inhibit the activity of the enzyme phosphodiesterase 4, which is involved in the production of inflammatory cytokines. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound also has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide in lab experiments is its high potency and selectivity. This compound has been shown to be highly effective in inhibiting the activity of certain enzymes and proteins, making it a useful tool for studying their functions. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide. One direction is to further investigate its potential as an anticancer agent. Studies could focus on determining the optimal dosage and treatment regimen for this compound in different types of cancer. Another direction is to investigate its potential as a treatment for neurological disorders. Studies could focus on determining the efficacy of this compound in animal models of Alzheimer's disease and Parkinson's disease. Additionally, further research could be done to investigate the potential side effects and toxicity of this compound in humans.
Métodos De Síntesis
The synthesis of 5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide involves the reaction of 5-bromo-2-chloronicotinamide with 3-fluoro-4-(1-piperidinyl)aniline in the presence of a palladium catalyst. The reaction is carried out in a solvent such as dimethylformamide or dimethylacetamide at elevated temperatures. The product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer activity by inhibiting the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. This compound also has potential as an anti-inflammatory agent, as it can inhibit the production of inflammatory cytokines. In addition, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C17H17BrFN3O |
|---|---|
Peso molecular |
378.2 g/mol |
Nombre IUPAC |
5-bromo-N-(3-fluoro-4-piperidin-1-ylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H17BrFN3O/c18-13-8-12(10-20-11-13)17(23)21-14-4-5-16(15(19)9-14)22-6-2-1-3-7-22/h4-5,8-11H,1-3,6-7H2,(H,21,23) |
Clave InChI |
WMKFYXNROAHRNB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CN=C3)Br)F |
SMILES canónico |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CN=C3)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-4-amino-5-[[(2R)-3-(2-bromo-2-chloro-1,1-difluoroethyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B235234.png)




![(5R,6R)-5-bromo-5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-1,3-diazinane-2,4-dione](/img/structure/B235254.png)

![11-Hydroxy-5,10,13,14,15-pentamethoxy-7,20-diphenyl-2,8,21-trioxapentacyclo[11.8.0.01,17.03,12.04,9]henicosa-3,9,11,14,17-pentaen-16-one](/img/structure/B235277.png)


![N-[3-fluoro-4-(1-piperidinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235295.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235312.png)

![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-6-methyl-3,4,5-tris[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B235316.png)